1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one
Overview
Description
1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one is a complex organic compound with a unique structure that includes a piperidinone core, a cyclohexylethyl group, and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group is introduced via an alkylation reaction using a cyclohexylethyl halide.
Addition of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is added through a nucleophilic substitution reaction using a pyrrolidinylmethyl halide.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can yield a fully saturated compound.
Scientific Research Applications
1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(2-Cyclohexylethyl)-3-hydroxy-3-(methyl)piperidin-2-one: Lacks the pyrrolidinylmethyl group, which may affect its biological activity and chemical properties.
1-(2-Cyclohexylethyl)-3-hydroxy-3-(ethyl)piperidin-2-one: Has an ethyl group instead of a pyrrolidinylmethyl group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-cyclohexylethyl)-3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-4-5-12-19)10-6-13-20(17)14-9-16-7-2-1-3-8-16/h16,22H,1-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFNURMDGUEVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC(C2=O)(CN3CCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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